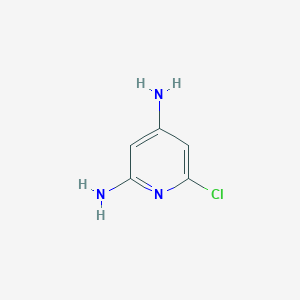

6-Chloropyridine-2,4-diamine

Description

Contextual Background of Chlorinated Pyrimidinediamines within Heterocyclic Chemistry

Chlorinated pyrimidinediamines are a subclass of pyrimidines characterized by the presence of one or more chlorine atoms and at least two amino groups attached to the pyrimidine (B1678525) ring. entrepreneur-cn.com The pyrimidine nucleus is a fundamental component of nucleic acids (DNA and RNA), rendering its derivatives of great interest in medicinal chemistry. ontosight.airesearchgate.net The introduction of a chlorine atom and amino groups onto this scaffold significantly influences the molecule's electronic properties and reactivity. entrepreneur-cn.com The chlorine atom, being an effective leaving group, facilitates nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. indiamart.com The amino groups, on the other hand, can be modified or can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. entrepreneur-cn.com This combination of features makes chlorinated pyrimidinediamines versatile building blocks in the synthesis of complex molecules with potential therapeutic applications. researchgate.net

Structural Significance of 6-Chloropyrimidine-2,4-diamine as a Core Scaffold

The specific arrangement of substituents in 6-chloropyrimidine-2,4-diamine (a chlorine atom at position 6 and amino groups at positions 2 and 4) imparts a unique reactivity profile to the molecule. entrepreneur-cn.com This distinct structure makes it a valuable core scaffold in synthetic chemistry. entrepreneur-cn.com The presence of two amino groups and a reactive chlorine atom on the pyrimidine ring provides multiple sites for chemical modification. entrepreneur-cn.com

Below is a table summarizing some of the key physical and chemical properties of 6-chloropyrimidine-2,4-diamine.

| Property | Value |

| CAS Number | 156-83-2 |

| Molecular Formula | C₄H₅ClN₄ |

| Molecular Weight | 144.56 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 199-202 °C |

| Boiling Point | 438.3±48.0 °C at 760 mmHg |

| Solubility | Soluble in water; more soluble in organic solvents like ethanol (B145695) and methanol (B129727) |

Data sourced from multiple references. entrepreneur-cn.comnbinno.comscbt.com

Overview of its Foundational Role as a Key Intermediate in Organic Synthesis

The primary significance of 6-chloropyrimidine-2,4-diamine in chemical research lies in its role as a key intermediate for the synthesis of more complex molecules. indiamart.comnbinno.com Its unique structure allows it to be a versatile building block for creating a wide range of pyrimidine-based compounds with diverse biological activities. entrepreneur-cn.comnbinno.com

One of the most notable applications is in the pharmaceutical industry as a crucial intermediate in the synthesis of Minoxidil, a widely used medication for the treatment of hair loss. entrepreneur-cn.comnbinno.com The synthesis of Minoxidil from 6-chloropyrimidine-2,4-diamine involves a nucleophilic substitution reaction where the chlorine atom is displaced by piperidine (B6355638), followed by N-oxidation. questjournals.orggoogle.com

Furthermore, this compound serves as a precursor for the synthesis of various other biologically active molecules, including potential antifolate drugs and kinase inhibitors. indiamart.com Researchers have developed numerous synthetic routes starting from 6-chloropyrimidine-2,4-diamine to generate libraries of novel compounds for drug discovery programs. mdpi.com For instance, it can undergo Suzuki coupling reactions and other cross-coupling reactions to introduce aryl or other functional groups, leading to the creation of diverse molecular architectures. mdpi.com

The reactivity of the chlorine atom at the 6-position makes it susceptible to nucleophilic substitution, a reaction that has been extensively utilized to introduce a variety of substituents. indiamart.commdpi.com This has led to the development of a broad spectrum of derivatives with potential applications in medicinal chemistry and agrochemicals. indiamart.comnbinno.com

Delimitation of Research Focus within the Chemical Sciences

This article is strictly focused on the chemical properties, synthesis, and research applications of 6-chloropyrimidine-2,4-diamine. The discussion is confined to its role as a chemical compound within the realm of organic and medicinal chemistry. Therefore, topics such as dosage, administration, and the safety or adverse effect profiles of any resulting pharmaceutical products are outside the scope of this article. The information provided is intended for a scientific audience interested in the fundamental chemistry and synthetic utility of this specific molecule. The research landscape for this compound is vast, with ongoing studies exploring new synthetic methodologies and potential applications in various fields of chemical science. mdpi.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

6-chloropyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3/c6-4-1-3(7)2-5(8)9-4/h1-2H,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNSABFRTUHJSLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101309109 | |

| Record name | 6-Chloro-2,4-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206248-43-2 | |

| Record name | 6-Chloro-2,4-pyridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206248-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2,4-pyridinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101309109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Development for 6 Chloropyrimidine 2,4 Diamine

Established Synthetic Routes to the Pyrimidine (B1678525) Core

The formation of the central pyrimidine structure is a critical phase in the synthesis of 6-chloropyrimidine-2,4-diamine. This is most commonly achieved through cyclization reactions, where acyclic precursors are condensed to form the heterocyclic ring.

Synthesis via Cyclization Reactions

A widely employed and efficient method for constructing the pyrimidine core involves the condensation of guanidine (B92328) hydrochloride with ethyl cyanoacetate (B8463686). This reaction is a classic example of forming a pyrimidine ring from a three-carbon fragment and an amidine derivative. bu.edu.eg

The reaction between guanidine hydrochloride and ethyl cyanoacetate is a foundational step in the synthesis of the precursor to 6-chloropyrimidine-2,4-diamine. nih.govorgsyn.org This condensation reaction assembles the pyrimidine ring. In a typical procedure, guanidine hydrochloride is treated with a base to generate free guanidine, which then acts as the nucleophile. The guanidine subsequently attacks the carbonyl and cyano groups of ethyl cyanoacetate, leading to cyclization and the formation of 2,4-diamino-6-hydroxypyrimidine (B22253). orgsyn.orgchemicalbook.com This method, a modification of the Traube synthesis, is a reliable route to the hydroxypyrimidine intermediate. orgsyn.org

One documented procedure involves preparing a solution of sodium ethoxide in anhydrous ethanol (B145695). After the sodium has dissolved and the solution has cooled, ethyl cyanoacetate is added. A separate solution of sodium ethoxide is used to treat guanidine hydrochloride, and the resulting sodium chloride is filtered off. The filtrate containing free guanidine is then added to the ethyl sodiocyanoacetate solution and heated under reflux for two hours. Evaporation of the solvent, followed by dissolution in boiling water and acidification with glacial acetic acid, yields the product, 2,4-diamino-6-hydroxypyrimidine, as yellow needles upon cooling. chemicalbook.com The yield for this process is reported to be between 80-82%. chemicalbook.com

| Reagent | Molar Ratio | Conditions | Yield | Reference |

| Guanidine hydrochloride, Ethyl cyanoacetate | 1.02 : 1 | Sodium ethoxide in ethanol, reflux 2h | 80-82% | chemicalbook.com |

| Guanidine nitrate (B79036), Ethyl cyanoacetate | 1 : 1.04 | Sodium methoxide (B1231860) in methanol (B129727), reflux 4h | 95% | chemicalbook.com |

Sodium methoxide is a frequently used base in the cyclization reaction to synthesize pyrimidine derivatives. chemicalbook.comprepchem.comscirp.org Its role is to deprotonate the guanidine hydrochloride, generating the free guanidine necessary for the cyclization with the ester. chemicalbook.comchemicalbook.com The use of sodium methoxide in methanol is a common practice. chemicalbook.comchemicalbook.com In some procedures, a freshly prepared sodium methoxide solution is added to a mixture of guanidine hydrochloride and a malonic ester derivative, followed by heating under reflux to drive the cyclization. chemicalbook.com The choice of the alkoxide can influence the reaction, but both sodium ethoxide and sodium methoxide are effective in promoting the condensation. orgsyn.orgchemicalbook.com

For example, one method describes the use of sodium methoxide in methanol with guanidine nitrate and methyl cyanoacetate. The mixture is heated for an hour, and then refluxed for four hours. After workup, this procedure yields 2,4-diamino-6-hydroxypyrimidine with a high yield of 95%. chemicalbook.com

Chlorination of Precursor Pyrimidines

Once the pyrimidine core with a hydroxyl group at the 6-position is synthesized, the next critical step is the chlorination of this precursor to introduce the chlorine atom, yielding the final product, 6-chloropyrimidine-2,4-diamine.

Role and Optimization of Phosphorus Oxychloride in Chlorination

Phosphorus oxychloride (POCl₃) is the reagent of choice for the chlorination of hydroxypyrimidines. mdpi.commdpi.com The reaction involves heating the hydroxypyrimidine in the presence of POCl₃. mdpi.com This process converts the hydroxyl group into a chlorophosphate intermediate, which is then displaced by a chloride ion to form the desired 6-chloropyrimidine derivative.

Historically, these chlorination reactions were often carried out using a large excess of POCl₃. mdpi.com However, for economic, environmental, and safety reasons, there has been a push to develop more efficient methods that use less POCl₃. mdpi.comresearchgate.net Recent advancements have shown that the chlorination can be effectively carried out using equimolar amounts of POCl₃, especially when the reaction is performed in a sealed reactor at high temperatures, often with a base like pyridine (B92270). mdpi.comdoaj.org

One specific procedure involves adding 2,4-diamino-6-hydroxypyrimidine to POCl₃ and stirring the mixture at 97°C for 17 hours. The reaction mixture is then slowly added to ice water and heated to 90°C for one hour. After adjusting the pH to 8 with sodium hydroxide, the product is extracted with ethyl acetate (B1210297), yielding 2,4-diamino-6-chloropyrimidine in 85% yield. mdpi.com Another method involves reacting 2,4-diamino-6-hydroxypyrimidine with POCl₃ at 105°C for 6 hours. After the reaction, excess POCl₃ is evaporated, and the mixture is quenched with ethanol and then dispersed in an organic solvent like ethyl acetate or acetone (B3395972) to precipitate the hydrochloride salt of the product. patsnap.com

The quenching of the reaction is a critical step. While pouring the reaction mixture into ice water is a common practice, it can sometimes lead to vigorous and uncontrolled reactions. wordpress.com An alternative and potentially safer method involves quenching with an alcohol, such as ethanol. patsnap.comgoogle.com This not only controls the exotherm but can also facilitate the isolation of the product as its hydrochloride salt.

| Starting Material | Reagent | Conditions | Yield | Reference |

| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | 97°C, 17h | 85% | mdpi.com |

| 2,4-Diamino-6-hydroxypyrimidine | POCl₃ | 105°C, 6h, then ethanol quench | Not specified | patsnap.com |

| 2,4-Diamino-6-hydroxypyrimidine-3-N-oxide hydrate | POCl₃, N,N-dimethylaniline | 82°C, 60h | Not specified | google.com |

Reaction Conditions and Parameter Optimization

The efficiency and success of synthesizing 6-chloropyrimidine-2,4-diamine are highly dependent on the careful optimization of several reaction parameters. These include the choice of solvent, temperature, and pH, as well as the use of catalytic systems.

Solvent Selection and its Impact on Reaction Efficiency

In the synthesis of 6-chloropyrimidine-2,4-diamine, phosphorus oxychloride (POCl3) can serve as both the chlorinating agent and the solvent, which simplifies the purification process. However, other organic solvents are crucial during the work-up and purification stages. Alcohols, such as methanol and ethanol, are used to quench the reaction with phosphorus oxychloride. google.com The choice of alcohol can impact the subsequent work-up, with the resulting phosphate (B84403) esters having lower boiling points than phosphoric acid, which can be advantageous for recovery. google.com

For purification, recrystallization is often employed using solvents like acetone. nbinno.com In the work-up phase, after quenching with alcohol, a dispersing agent with lower polarity, such as acetone, tetrahydrofuran, or ethyl acetate, is added to help precipitate the product as a hydrochloride salt. google.compatsnap.com The solubility of 6-chloropyrimidine-2,4-diamine in water is moderate, while it is more soluble in organic solvents like ethanol and methanol. entrepreneur-cn.com

| Solvent/Dispersing Agent | Role in Synthesis | Reference |

| Phosphorus Oxychloride (POCl3) | Chlorinating agent and solvent | |

| Methanol | Quenching and reflux | google.comquestjournals.org |

| Ethanol | Quenching and reflux | google.compatsnap.com |

| Acetone | Dispersing agent for precipitation | nbinno.comgoogle.com |

| Tetrahydrofuran | Dispersing agent for precipitation | google.com |

| Ethyl Acetate | Extraction and dispersing agent | google.compatsnap.com |

Temperature and Reflux Conditions in Synthesis

Temperature control is a critical factor throughout the synthesis of 6-chloropyrimidine-2,4-diamine. The initial chlorination reaction with POCl3 is typically conducted at an elevated temperature, often between 90-110°C, with 105°C being cited as optimal, for a duration of 4 to 8 hours. questjournals.org

Following the primary reaction, the mixture is cooled to 30-40°C before the dropwise addition of an alcohol for quenching. google.compatsnap.com The subsequent step involves heating the mixture to reflux, with the optimal temperature being the reflux temperature of the specific alcohol used (e.g., methanol or ethanol), for approximately 2 hours. google.compatsnap.com For the final isolation of the product, the mixture is cooled again. google.compatsnap.com

| Stage | Temperature Range (°C) | Optimal Temperature (°C) | Duration (hours) | Reference |

| Chlorination | 90 - 110 | 105 | 4 - 8 | questjournals.org |

| Quenching (Alcohol Addition) | 30 - 40 | - | - | google.compatsnap.com |

| Reflux with Alcohol | - | Reflux temp. of alcohol | 2 | google.compatsnap.com |

pH Control in Work-up and Isolation Procedures

Precise pH control is essential during the work-up and isolation phases to maximize the yield and purity of 6-chloropyrimidine-2,4-diamine. After the initial reaction and quenching, the product exists as a hydrochloride salt. google.com To obtain the final product, this salt is neutralized.

One method involves neutralizing the hydrochloride salt with ammonia (B1221849) water to a pH of 6-7. patsnap.com Another procedure specifies adjusting the pH to 7-8 using concentrated HCl after adding water to the reaction mass. questjournals.org It has been noted that adjusting the pH to below 8 is crucial, as a pH of 9 can prevent the formation of the hydrochloride salt, which is soluble in water, thereby improving the yield. patsnap.com In some procedures, acetic acid is used to adjust the pH to 7. patsnap.com

Catalytic Systems and their Role in Reaction Kinetics (e.g., Diisopropylethylamine)

While the primary synthesis of 6-chloropyrimidine-2,4-diamine itself may not always involve a catalyst beyond the reagents, subsequent reactions utilizing this compound often do. For instance, in the synthesis of Minoxidil from 6-chloropyrimidine-2,4-diamine, sodium tungstate (B81510) is used as a catalyst for N-oxidation. questjournals.org

Advances in Synthetic Efficiency and Scalability

Continuous efforts are being made to improve the synthetic efficiency and scalability of 6-chloropyrimidine-2,4-diamine production, focusing on increasing yields and enhancing purity.

Strategies for Yield Enhancement and Purity Improvement

Several strategies have been developed to enhance the yield and purity of 6-chloropyrimidine-2,4-diamine. One key approach involves the quenching of the reaction mixture with alcohols instead of water. This method is considered safer and leads to the formation of phosphate esters that are easier to handle and recover than phosphoric acid, offering a cost advantage. google.com

The use of a dispersing agent with lower polarity, such as acetone or tetrahydrofuran, helps to precipitate the product as a hydrochloride salt, leading to a higher recovery rate of over 70%, and in some cases, up to 82%. google.compatsnap.com Subsequent neutralization of this salt allows for the isolation of the pure product. google.compatsnap.com

Furthermore, the addition of a catalyst like diisopropylethylamine during the chlorination step has been shown to significantly improve both yield and purity. patsnap.com Purification of the final product is often achieved through recrystallization from solvents like acetone to meet the stringent quality standards required for its applications in the pharmaceutical industry. nbinno.com One reported method achieved a purity of over 99.5% on a large scale. questjournals.org

Minimization of By-product Formation

In the synthesis of 6-chloropyrimidine-2,4-diamine, primarily through the chlorination of 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride (POCl₃), the formation of impurities can significantly reduce yield and purity. nbinno.commdpi.com Controlling the reaction and work-up conditions is critical to minimize the generation of unwanted by-products.

Key by-products can arise from several sources:

Hydrolysis: The primary by-product is the starting material, 2,4-diamino-6-hydroxypyrimidine, which can be reformed if the 6-chloro group is hydrolyzed back to a hydroxyl group. This occurs in the presence of water, particularly during the quenching step.

Incomplete Reaction: If the reaction is not carried to completion, unreacted 2,4-diamino-6-hydroxypyrimidine will remain as a significant impurity.

Quenching-Related Impurities: The quenching of excess POCl₃ is a critical step where by-products can be generated. While quenching with water is possible, it is highly exothermic and can lead to the formation of large amounts of phosphoric acid and hydrolysis of the product. patsnap.com Quenching with alcohols (e.g., ethanol, methanol) is a preferred industrial method, but it can lead to the formation of phosphate esters. patsnap.comgoogle.com

Strategies to minimize these by-products involve precise control over the process parameters. Elevated temperatures (90–110°C) and sufficient reaction times (4–8 hours) are employed to ensure the chlorination reaction goes to completion. The most critical step for by-product control is the quenching of unreacted POCl₃. Patented industrial methods advocate for the slow, dropwise addition of an alcohol, such as ethanol or methanol, at a controlled temperature (e.g., 30-40°C) after the excess POCl₃ has been distilled off. patsnap.comgoogle.com This method is safer than quenching with water and minimizes hydrolysis of the desired 6-chloropyrimidine-2,4-diamine. patsnap.com The addition of a dispersing agent like polyvinylpyrrolidone (B124986) or an organic solvent such as acetone or ethyl acetate during this stage can also improve product purity by ensuring uniform particle size and facilitating easier filtration. patsnap.com

Industrial-Scale Production Considerations and Process Flow

The industrial production of 6-chloropyrimidine-2,4-diamine is designed for high yield, safety, and cost-effectiveness, often involving multi-kilogram batch processes in glass-lined reactors. google.comgoogleapis.com

Synthesis of Precursor: The process typically begins with the synthesis of 2,4-diamino-6-hydroxypyrimidine. This is achieved through the base-catalyzed cyclization of guanidine (often from guanidine hydrochloride) and ethyl cyanoacetate in a solvent like methanol. google.compatsnap.com

Chlorination: The 2,4-diamino-6-hydroxypyrimidine is reacted with excess phosphorus oxychloride (POCl₃). mdpi.com In many industrial processes, POCl₃ serves as both the chlorinating agent and the reaction solvent, which simplifies the process by eliminating the need for an additional solvent. The reaction mixture is heated to around 90-110°C for several hours. google.com To enhance reaction efficiency and yield, phase-transfer catalysts such as tetraethylammonium (B1195904) chloride may be added, which can increase yields and reduce reaction times.

Reagent Recovery: After the reaction is complete, excess POCl₃ is typically recovered by distillation under reduced pressure. patsnap.comgoogle.com This is a crucial step for economic viability and waste reduction on an industrial scale.

Quenching and Isolation: The reaction mixture is cooled, and the remaining POCl₃ is carefully quenched with an alcohol like ethanol at a controlled temperature. patsnap.com This results in the precipitation of the product as its hydrochloride salt, 2,4-diamino-6-chloropyrimidine hydrochloride.

Purification: The precipitated solid is filtered, washed (e.g., with acetone or ethyl acetate), and dried. patsnap.comgoogle.com If the free base is required, the hydrochloride salt is neutralized, typically with a base like ammonia water. patsnap.com

Key considerations for industrial-scale production include managing the highly exothermic and hazardous nature of quenching large volumes of POCl₃, which has led to the development of safer alcohol-based quenching methods over water-based ones. patsnap.com Furthermore, optimizing the molar ratio of reactants, such as the ratio of 2,4-diamino-6-hydroxypyrimidine to POCl₃, is critical for maximizing yield and minimizing costs. google.com

Green Chemistry Approaches in 6-Chloropyrimidine-2,4-diamine Synthesis

The conventional synthesis of 6-chloropyrimidine-2,4-diamine presents environmental and safety challenges, primarily due to the heavy reliance on phosphorus oxychloride. This has prompted research into more sustainable and "green" alternatives.

The main drawbacks of the traditional POCl₃ method include:

Use of a Hazardous Reagent: POCl₃ is a toxic and highly corrosive substance.

Waste Generation: The use of large stoichiometric or excess quantities of POCl₃ generates significant amounts of phosphorus-containing acidic waste, which requires extensive treatment. patsnap.com

Harsh Reaction Conditions: The process requires high temperatures and careful handling of highly reactive intermediates.

Green chemistry efforts are focused on mitigating these issues. One area of investigation is the replacement of POCl₃ with less hazardous chlorinating agents. Thionyl chloride (SOCl₂) is being explored as an alternative, although this research is ongoing.

Chemical Reactivity and Transformation Mechanisms of 6 Chloropyrimidine 2,4 Diamine

Nucleophilic Substitution Reactions on the Pyrimidine (B1678525) Ring

The pyrimidine ring in 6-Chloropyrimidine-2,4-diamine is electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic is pivotal to the reactivity of the compound, particularly concerning the chlorine substituent.

Reactivity of the Chlorine Atom at the 6-Position

The chlorine atom at the 6-position of the 6-Chloropyrimidine-2,4-diamine ring is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyrimidine ring's nitrogen atoms facilitates the attack of nucleophiles at the carbon atom bonded to the chlorine, which serves as a good leaving group. This reactivity allows for the facile introduction of a wide array of functional groups at this position, making it a key site for molecular modification. mdpi.comentrepreneur-cn.com

The synthesis of various 6-substituted pyrimidine derivatives originates from the displacement of this chlorine atom. This reaction is a cornerstone in the synthetic pathways leading to numerous pharmaceutical compounds. mdpi.com

Mechanisms of Halogen Replacement by Various Nucleophiles (e.g., Amines, Thiols)

The replacement of the chlorine atom at the 6-position typically proceeds through a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This process involves two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

Departure of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the elimination of the chloride ion.

A variety of nucleophiles can be employed to displace the chlorine atom, including amines, alkoxides, and thiols. For instance, the reaction with piperidine (B6355638) is a well-documented transformation. google.com Similarly, alkoxides generated from alcohols like substituted methanols or glycerols readily react to form the corresponding 6-alkoxy derivatives. mdpi.com While specific reactions with simple thiols are less commonly detailed in readily available literature, the analogous reactivity is expected, and derivatives such as 2,4-diamino-6-chloropyrimidine-5-thiol have been synthesized, indicating that sulfur nucleophiles can be utilized in the broader chemistry of this scaffold. researchgate.net

The following table summarizes representative nucleophilic substitution reactions involving 6-Chloropyrimidine-2,4-diamine.

| Nucleophile | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| (R)-2,3-isopropylideneglycerol | NaH, dry DMSO, 90 °C, 8 h | (R)-2,4-Diamino-6-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)pyrimidine | 77% | mdpi.com |

| Substituted Methanols (e.g., 4-methoxybenzyl alcohol) | NaH, dry DMSO or THF | 2,4-Diamino-6-(substituted-methoxy)pyrimidines | 61-79% | mdpi.com |

| Piperidine (on N-oxide derivative) | Excess piperidine, reflux | 2,4-Diamino-6-(piperidin-1-yl)pyrimidine-3-oxide | Not specified | google.comgoogle.com |

Reactions Involving the Amino Functional Groups

Acylation, Alkylation, and Other Derivatization Reactions

The amino groups of 6-Chloropyrimidine-2,4-diamine are nucleophilic and can react with electrophiles. Although less common than substitution at the 6-chloro position, derivatization of these amino groups is possible. Reactions such as acylation and alkylation can occur under appropriate conditions. For example, in related diaminopyrimidine systems, N-alkylation can sometimes lead to complex intramolecular cyclizations and fragmentations, highlighting the reactivity of these groups.

Protonation and Acid-Base Equilibria

6-Chloropyrimidine-2,4-diamine possesses multiple basic sites: the two exocyclic amino groups and the two nitrogen atoms within the pyrimidine ring. The protonation behavior of 2,4-diaminopyrimidines has been studied, and it has been determined that the first and most favorable protonation occurs on the ring nitrogen at the N-1 position. rsc.org This is because the positive charge on the protonated N-1 can be effectively delocalized through resonance involving the amino groups at the 2- and 4-positions.

The basicity of the exocyclic amino groups is lower than that of the N-1 ring nitrogen. A predicted pKa value for the conjugate acid of 6-Chloropyrimidine-2,4-diamine is approximately 3.66. chemicalbook.com This acidic pKa indicates that the compound is a weak base. Due to its basic nature, it can form salts with acids, such as the commonly isolated hydrochloride salt. google.compatsnap.com The acid-base equilibria are important as they can influence the solubility and reactivity of the compound.

Oxidation and Reduction Pathways

The pyrimidine ring and its substituents can participate in redox reactions.

Oxidation

One of the key oxidation reactions for 6-Chloropyrimidine-2,4-diamine involves the N-oxidation of the pyrimidine ring. The nitrogen atom at the 3-position can be oxidized to form 6-Chloropyrimidine-2,4-diamine 3-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide in the presence of a catalyst like sodium tungstate (B81510), or with peroxy acids like m-chloroperbenzoic acid (m-CPBA). questjournals.org The resulting N-oxide is a key intermediate in the synthesis of the pharmaceutical agent Minoxidil. questjournals.orgchemicalbook.com

Reduction

Reduction pathways for 6-Chloropyrimidine-2,4-diamine can involve either the pyrimidine ring or the carbon-chlorine bond. A notable reduction reaction is the catalytic hydrogenation of the N-oxidized derivative. The reaction of 2,4-Diamino-6-chloropyrimidine-3-oxide with hydrogen gas over a palladium on carbon (Pd/C) catalyst leads to the selective reduction of the carbon-chlorine bond (dechlorination) to yield 2,4-Diaminopyrimidine-3-oxide. questjournals.org This demonstrates a method for removing the chlorine substituent without reducing the heterocyclic ring.

Formation of N-Oxides at Nitrogen Atoms

The pyrimidine ring of 6-Chloropyrimidine-2,4-diamine can undergo oxidation at the nitrogen atoms to form N-oxides. This transformation is significant as the N-oxide group can activate the pyrimidine ring towards nucleophilic substitution, particularly the replacement of the chlorine atom. questjournals.org The oxidation is typically achieved using various oxidizing agents.

Common reagents for this transformation include peracetic acid, m-chloroperbenzoic acid (m-CPBA), and magnesium monoperoxyphthalate. questjournals.orgprepchem.com A notable method involves the use of sodium tungstate as a catalyst with hydrogen peroxide, which provides an efficient route to 2,4-Diamino-6-chloropyrimidine-3-oxide. questjournals.org The reaction with peracetic acid in ethanol (B145695) also yields the corresponding N-oxide. prepchem.com The formation of the N-oxide at the N3 position is a crucial step in the synthesis of pharmacologically active compounds. questjournals.org

| Oxidizing Agent | Solvent | Product | Reference |

| Hydrogen Peroxide / Sodium Tungstate | - | 2,4-Diamino-6-chloropyrimidine-3-oxide | questjournals.org |

| 40% Peracetic Acid | Ethanol | 2,4-Diamino-6-chloro-pyrimidine-3-oxide | prepchem.com |

| m-Chloroperbenzoic acid (m-CPBA) | - | N-oxide derivatives | questjournals.orggoogle.com |

| Magnesium monoperoxyphthalate | - | N-oxide derivatives | questjournals.org |

Reduction to Saturated or Partially Saturated Derivatives

The reduction of chloropyrimidines can proceed via several pathways, including dehalogenation and saturation of the aromatic ring. Catalytic hydrogenation is a common method employed for the reduction of pyrimidine derivatives. oregonstate.edugoogle.com The process typically involves a noble metal catalyst, such as palladium or platinum on a carbon support, in the presence of hydrogen gas. oregonstate.edugoogle.com

For chloropyrimidines, catalytic reduction can lead to reductive dehalogenation, where the chlorine atom is replaced by a hydrogen atom. oregonstate.edu Depending on the reaction conditions (e.g., catalyst, solvent, temperature, and pressure), the pyrimidine ring itself can be reduced to yield dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. researchgate.netrsc.org For instance, pyrimidines can be reduced by borohydrides to yield tetrahydropyrimidine derivatives. researchgate.net While specific studies detailing the full saturation of 6-Chloropyrimidine-2,4-diamine are not prevalent, the general reactivity of chloropyrimidines suggests that under forcing hydrogenation conditions, both dehalogenation and ring saturation are feasible transformations. The choice of catalyst and control of reaction parameters are crucial to achieve the desired level of reduction. nih.govrsc.org

| Reduction Type | Reagent/Catalyst | Potential Product |

| Dehalogenation | Palladium catalyst, H₂ | 2,4-Diaminopyrimidine |

| Ring Reduction | Borohydride reagents | Tetrahydro-2,4-diaminopyrimidine |

| Catalytic Hydrogenation | Noble metal catalyst (e.g., Ru, Pd, Pt), H₂ | Dihydro- or Tetrahydro-diaminopyrimidine |

Other Significant Chemical Transformations

Beyond N-oxidation and reduction, 6-Chloropyrimidine-2,4-diamine participates in other vital chemical reactions, including condensation and cross-coupling, which are fundamental for building molecular complexity.

Condensation Reactions

The amino groups of 6-Chloropyrimidine-2,4-diamine allow it to participate in condensation reactions, which are reactions where two molecules combine, often with the loss of a small molecule like water. libretexts.org A key example is the reaction with other amines or related compounds. While the term can be broad, in the context of this molecule, it often refers to nucleophilic aromatic substitution (SNAr) where an amine displaces the chloro group.

For instance, the N-oxide of 6-Chloropyrimidine-2,4-diamine readily undergoes condensation with piperidine. questjournals.orggoogle.com This reaction is facilitated by the electron-withdrawing effect of the N-oxide group, which activates the chlorine atom for replacement. questjournals.org Generally, the chlorine at the 6-position is susceptible to displacement by various nucleophiles, including primary and secondary amines, leading to the formation of N,N'-disubstituted pyrimidine derivatives. These reactions are often catalyzed by a base.

Cross-Coupling Reactions (e.g., Mizoroki-Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. wikipedia.org The Mizoroki-Heck reaction, for example, involves the coupling of an unsaturated halide with an alkene. wikipedia.orgchem-station.com While specific examples of the Mizoroki-Heck reaction with 6-Chloropyrimidine-2,4-diamine are not extensively documented in the provided results, the closely related Suzuki cross-coupling reaction has been successfully applied.

The Suzuki reaction provides a high-yielding synthesis of 6-aryl-2,4-diaminopyrimidines from 6-chloro-2,4-diaminopyrimidine and various aryl boronic acids. researchgate.net This transformation is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄. researchgate.net This demonstrates the utility of the chloro group as a handle for introducing aryl substituents onto the pyrimidine ring, significantly expanding the structural diversity of accessible derivatives. The success of the Suzuki coupling suggests that other palladium-catalyzed reactions, including the Mizoroki-Heck, are likely feasible with this substrate for the formation of new carbon-carbon bonds. researchgate.netnih.gov

| Reaction Name | Catalyst | Reactants | Product Type |

| Suzuki Cross-Coupling | Pd(PPh₃)₄ | 6-chloro-2,4-diaminopyrimidine, Aryl boronic acid | 6-aryl-2,4-diaminopyrimidine |

Derivatives and Analogues of 6 Chloropyrimidine 2,4 Diamine

Synthesis of Novel Pyrimidine-Based Compounds

The synthesis of new compounds from 6-chloropyrimidine-2,4-diamine often involves leveraging the reactivity of its chlorine atom and amino groups. A common strategy is the substitution of the chlorine atom at the 6-position via nucleophilic substitution reactions. For instance, reacting 2,4-diamino-6-chloropyrimidine with nucleophiles generated from (S)-2,3-isopropylidene glycerol or (R)-2,3-isopropylidene glycerol in the presence of sodium hydride yields 2,4-diamino-6-substituted pyrimidines. mdpi.com

Another synthetic route involves the reaction of 6-chloropyrimidine-2,4-diamine with various aromatic aldehydes to form novel Schiff bases. ijpsr.com This reaction highlights the ability of the amino groups to participate in condensation reactions, further expanding the range of accessible derivatives.

Subsequent modifications can be made to these initial products. For example, the 5-position of the pyrimidine (B1678525) ring can be iodinated using N-iodosuccinimide (NIS) to create a handle for further diversification through cross-coupling reactions. mdpi.com The resulting 2,4-diamino-5-iodo-6-substituted pyrimidines can then undergo Suzuki reactions with various boronic acids to introduce a wide array of aryl groups at the 5-position, yielding compounds with significant structural complexity. mdpi.com

A summary of a synthetic pathway to 2,4-diamino-5-aryl-6-substituted pyrimidines is presented below.

| Step | Starting Material | Reagent(s) | Product | Yield |

| 1 | 2,4-Diamino-6-chloropyrimidine | (S)-2,3-isopropylidene glycerol, NaH, DMSO | 2,4-Diamino-6-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxypyrimidine | 77% |

| 2 | Product from Step 1 | N-Iodosuccinimide (NIS), Acetonitrile | 2,4-Diamino-5-iodo-6-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxypyrimidine | 96-98% |

| 3 | Product from Step 2 | Arylboronic acid, Pd(dbpf)Cl₂, K₂CO₃, CH₃CN/H₂O | 2,4-Diamino-5-aryl-6-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxypyrimidine | 63-78% |

| 4 | Product from Step 3 | 0.25 M H₂SO₄ | Target Compound (deprotected) | 68-95% |

Data compiled from a study on the synthesis of anti-tubercular agents. mdpi.com

Structural Diversification through Functionalization

Structural diversification of the 6-chloropyrimidine-2,4-diamine scaffold is achieved by modifying its key positions: the C6-chloro group, the C2 and C4 amino groups, and the C5 position of the pyrimidine ring.

C6 Position: The chlorine atom is a versatile leaving group, readily displaced by a variety of nucleophiles including alkoxides, amines, and thiols. This allows for the introduction of diverse functional groups, significantly altering the molecule's physicochemical properties. mdpi.com

C2 and C4 Amino Groups: These amino groups can be acylated, alkylated, or used in condensation reactions to form Schiff bases or other complex structures. ijpsr.com In one approach, a diamine can be reacted with a 2-chloropyrimidine in excess to favor the reaction of only one amino group, leading to a specific intermediate for further synthesis. nih.gov

C5 Position: While the C5 position is not inherently reactive, it can be functionalized after an initial modification. As mentioned, halogenation (e.g., iodination or bromination) of the C5 position opens the door for palladium-catalyzed cross-coupling reactions like the Suzuki reaction. mdpi.com This enables the introduction of phenyl, substituted phenyl, and other aryl or heteroaryl moieties, which is a powerful strategy for exploring the structure-activity relationship of new derivatives. mdpi.com

The synthesis of 2,4-diamino-6-chloropyrimidine-5-thiol represents another avenue for functionalization, where a thiol group is introduced at the C5 position. This derivative can then be used in condensation reactions to create more complex heterocyclic systems, such as azaphenothiazinones. researchgate.net

Exploration of Pyrimidine Derivative Libraries

The 6-chloropyrimidine-2,4-diamine scaffold is an excellent starting point for the creation of compound libraries for high-throughput screening. By systematically varying the substituents at the C5 and C6 positions, as well as modifying the amino groups, large collections of structurally diverse molecules can be generated.

For example, a library of 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives was synthesized and evaluated for anti-tubercular activity. mdpi.com This library was divided into four types based on the substituent at the C6 position: those bearing hydroxy groups, alkoxy groups, thiazole groups, and phenyl-substituted triazole groups. mdpi.com This systematic approach allows researchers to identify key structural features responsible for biological activity.

Another study focused on creating pyrimidine diamine derivatives as potential multitarget cholinesterase inhibitors. nih.gov In this library, a linear alkyl chain was attached to one of the amino groups, with a phenyl or substituted phenyl ring at the other end of the chain. The length of the alkyl chain and the substitutions on the phenyl ring were varied to explore their impact on enzyme inhibition.

| Compound Type | R² Substituent (at C6) | Biological Target | Finding |

| Type 1 | Hydroxy groups | Mtb | Inactive |

| Type 2 | Alkoxy groups | Mtb | Inactive |

| Type 3 | Thiazole groups | Mtb | Active |

| Type 4 | Phenyl substituted triazole groups | Mtb | Inactive |

Data from an evaluation of 2,4-diamino-5-aryl-6-substituted pyrimidine derivatives against Mycobacterium tuberculosis (Mtb). mdpi.com

Design Principles for New Chemical Entities based on 6-Chloropyrimidine-2,4-diamine Scaffold

The design of new chemical entities based on the 6-chloropyrimidine-2,4-diamine scaffold follows several key principles rooted in medicinal chemistry. The pyrimidine core is considered a "privileged structure," a concept describing molecular frameworks that are capable of binding to multiple biological targets. nih.gov

Scaffold Hopping and Decoration: The core pyrimidine structure is maintained while the peripheral functional groups are altered ("decorated"). The chlorine at C6 acts as a key anchor point for introducing diversity elements that can interact with specific pockets in a biological target. mdpi.com

Structure-Activity Relationship (SAR) Exploration: Systematic modification at different positions allows for the mapping of SAR. For instance, in the development of cholinesterase inhibitors, it was found that an aliphatic linker with six methylene units was generally more potent than one with five. nih.gov Similarly, the introduction of a thiazole group at the C6 position was found to be crucial for anti-tubercular activity in another series of compounds. mdpi.com

Introduction of Pharmacophoric Features: Specific functional groups known to be important for biological activity (pharmacophores) are incorporated into the scaffold. The amino groups of the core structure are important hydrogen bond donors and acceptors, a crucial feature for molecular recognition in many biological systems. nih.gov

Physicochemical Property Modulation: The substituents introduced onto the scaffold are chosen to fine-tune properties such as solubility, lipophilicity, and metabolic stability. For example, the addition of aryl groups via Suzuki coupling can significantly alter the molecule's lipophilicity, affecting its pharmacokinetic profile. mdpi.com

By applying these principles, the 6-chloropyrimidine-2,4-diamine scaffold serves as a robust platform for the rational design of new molecules with desired biological or material properties.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments and their neighboring atoms. For 6-Chloropyridine-2,4-diamine, the structure suggests three primary signals: one for the aromatic proton on the pyridine (B92270) ring and two for the protons on the two different amino groups.

Aromatic Region: A single proton is attached to the pyridine ring at the C5 position. This proton is expected to produce a singlet, as it has no adjacent protons to couple with. Its chemical shift would appear in the downfield region typical for aromatic protons, influenced by the electron-withdrawing chlorine atom and electron-donating amino groups.

Amino Groups: The two amino groups (-NH₂) at the C2 and C4 positions are in different chemical environments. Therefore, they are expected to produce two separate broad signals. The chemical shift of these protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-5 (Aromatic) | ~6.0 - 7.0 | Singlet (s) | 1H |

| -NH₂ (at C4) | Variable (Broad) | Singlet (br s) | 2H |

| -NH₂ (at C2) | Variable (Broad) | Singlet (br s) | 2H |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and provides insight into their chemical environment. The structure of this compound contains five distinct carbon atoms within the pyridine ring.

The chemical shifts are influenced by the attached atoms.

C2 and C4: These carbons are bonded to amino groups and are part of the heterocyclic ring. They are expected to have significantly downfield shifts.

C6: This carbon is directly attached to the electronegative chlorine atom, which will cause a substantial downfield shift.

C3 and C5: These carbons are bonded to hydrogen or are situated between other substituted carbons, leading to more moderate chemical shifts within the aromatic region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C2 | 155 - 165 |

| C3 | 90 - 100 |

| C4 | 150 - 160 |

| C5 | 105 - 115 |

| C6 | 145 - 155 |

Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, is a powerful tool for characterizing nitrogen-containing compounds. For this compound, it can unambiguously distinguish between the three different nitrogen atoms: the pyridine ring nitrogen (N1) and the two exocyclic amino nitrogens (-NH₂).

The chemical shifts of these nitrogen atoms are highly sensitive to their electronic environment. The pyridine ring nitrogen will have a characteristic chemical shift distinct from the amino groups. Furthermore, the two amino groups at the C2 and C4 positions are electronically different, which should result in two separate signals, providing definitive evidence for their distinct locations. Studies on other aminopyridines have shown that ¹⁵N NMR is effective for determining protonation sites and studying tautomeric equilibria. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The technique can confirm the molecular weight of this compound and reveal its characteristic fragmentation pattern upon electron ionization.

Molecular Ion Peak: The molecular formula is C₅H₆ClN₃. The nominal molecular weight is approximately 143.5 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 143 and an M+2 peak at m/z 145 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Fragmentation: Common fragmentation pathways for chloropyridines could include the loss of the chlorine atom (Cl•) or the elimination of hydrogen cyanide (HCN) from the pyridine ring.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| 143/145 | Molecular Ion Peak [M]⁺ |

| 108 | Loss of Chlorine [M-Cl]⁺ |

| 116 | Loss of HCN [M-HCN]⁺ |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would be used to confirm the molecular formula C₅H₆ClN₃. The calculated exact mass for the monoisotopic molecular ion [C₅H₆³⁵ClN₃]⁺ is 143.02502 Da. An experimental HRMS measurement matching this value would provide definitive confirmation of the elemental composition, distinguishing it from other potential compounds with the same nominal mass. researchgate.netmdpi.com

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful analytical techniques used to identify functional groups and elucidate the structure of molecules based on their interaction with infrared radiation. The absorption of IR radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds and functional groups present in the molecule.

Identification of Characteristic Vibrational Modes and Functional Groups

The FTIR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to the vibrations of its constituent functional groups: the pyridine ring, the amino groups (-NH₂), and the carbon-chlorine bond (C-Cl).

Amino (-NH₂) Group Vibrations: The two amino groups at the 2- and 4-positions of the pyridine ring will give rise to characteristic stretching and bending vibrations.

N-H Stretching: Typically, primary amines show two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

N-H Bending (Scissoring): A strong absorption band is expected in the range of 1650-1580 cm⁻¹ due to the scissoring vibration of the -NH₂ group.

Pyridine Ring Vibrations: The pyridine ring has several characteristic vibrational modes.

C=C and C=N Stretching: These vibrations occur in the 1600-1400 cm⁻¹ region and are characteristic of the aromatic ring structure.

C-H Stretching: The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

Ring Breathing Modes: These vibrations, which involve the expansion and contraction of the entire ring, appear at lower frequencies.

Carbon-Chlorine (C-Cl) Stretching: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹. The exact position can be influenced by the substitution pattern on the pyridine ring.

Below is a table summarizing the expected characteristic vibrational modes for a compound like this compound, based on data from similar substituted aminopyridines.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| Asymmetric N-H Stretching | Amino (-NH₂) | 3500 - 3400 |

| Symmetric N-H Stretching | Amino (-NH₂) | 3400 - 3300 |

| Aromatic C-H Stretching | Pyridine Ring | 3100 - 3000 |

| N-H Bending (Scissoring) | Amino (-NH₂) | 1650 - 1580 |

| C=C and C=N Ring Stretching | Pyridine Ring | 1600 - 1400 |

| C-N Stretching | Amino-Pyridine | 1350 - 1250 |

| C-Cl Stretching | Chloro-Pyridine | 800 - 600 |

ATR-IR Applications

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that allows for the analysis of solid and liquid samples with minimal preparation. In ATR-FTIR, the IR beam is directed into a crystal with a high refractive index, creating an evanescent wave that penetrates a short distance into the sample placed in contact with the crystal.

This technique is particularly useful for obtaining high-quality spectra of solid powders, such as this compound. The main advantages of ATR-FTIR include the small amount of sample required, the speed of analysis, and the elimination of the need for sample preparation techniques like creating KBr pellets. This makes it a valuable tool for routine quality control and rapid identification of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is characteristic of the electronic structure of the molecule.

Electronic Transitions and Absorption Characteristics

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions associated with the pyridine ring and the amino groups.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions and result in strong absorption bands. For aromatic systems like pyridine, these transitions are responsible for the main absorption peaks. The presence of amino groups as auxochromes is expected to cause a bathochromic (red) shift of these bands to longer wavelengths.

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the nitrogen lone pair of the amino groups or the pyridine ring) to a π* antibonding orbital. These are generally lower in energy and have lower molar absorptivity compared to π → π* transitions.

For 2,6-Diaminopyridine, absorption peaks have been observed around 308 nm, 244 nm, and 203 nm researchgate.net. It is anticipated that this compound would exhibit a similar absorption profile, potentially with shifts in the λmax values due to the electronic effects of the chlorine substituent.

Solvatochromic Effects

Solvatochromism is the phenomenon where the position of the UV-Vis absorption bands of a compound changes with the polarity of the solvent. wikipedia.org This effect arises from differential solvation of the ground and excited electronic states of the molecule.

Positive Solvatochromism (Red Shift): If the excited state is more polar than the ground state, an increase in solvent polarity will stabilize the excited state more, leading to a bathochromic (red) shift in the absorption maximum.

Negative Solvatochromism (Blue Shift): If the ground state is more polar than the excited state, an increase in solvent polarity will stabilize the ground state more, resulting in a hypsochromic (blue) shift. wikipedia.org

| Solvent | Polarity (ET(30)) | λmax (nm) for a Styrylpyridinium Dye nih.gov |

| Cyclohexane | 31.2 | 420 |

| Toluene | 33.9 | 435 |

| Chloroform | 39.1 | 450 |

| Acetone (B3395972) | 42.2 | 465 |

| Ethanol (B145695) | 51.9 | 480 |

| Methanol (B129727) | 55.5 | 490 |

X-ray Crystallography

X-ray crystallography is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, it is possible to determine the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

A successful single-crystal X-ray diffraction study of this compound would provide unambiguous confirmation of its molecular structure. Key structural parameters that would be determined include:

Crystal System and Space Group: These describe the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.

Atomic Coordinates: The precise position of each atom within the unit cell.

Bond Lengths and Angles: Accurate measurements of the distances between bonded atoms and the angles between adjacent bonds.

Intermolecular Interactions: Information on hydrogen bonding, π-π stacking, and other non-covalent interactions that dictate the crystal packing.

While the crystal structure of this compound has not been reported, data for other substituted pyridines can provide an example of the type of information obtained. For instance, pyridine itself crystallizes in an orthorhombic system. The table below presents hypothetical crystallographic data to illustrate what a crystallographic study might reveal.

| Parameter | Example Value (for a hypothetical substituted pyridine) |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 7.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 780.5 |

| Z (molecules/cell) | 4 |

Determination of Three-Dimensional Molecular Structure

A definitive determination of the three-dimensional molecular structure of this compound would be achieved through single-crystal X-ray diffraction analysis. This technique would provide precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated.

The expected molecular structure would feature a pyridine ring substituted with a chlorine atom at the 6-position and two amino groups at the 2- and 4-positions. Key structural parameters that would be of interest include:

C-Cl bond length: Comparison with typical C-Cl bond lengths in other chlorinated pyridine derivatives.

C-N bond lengths of the amino groups, which could indicate the degree of delocalization of the nitrogen lone pairs into the pyridine ring.

Bond angles within the pyridine ring, which might show slight distortions from a perfect hexagon due to the electronic effects of the substituents.

The planarity of the pyridine ring and the orientation of the amino groups relative to the ring.

A hypothetical table of key bond lengths and angles is presented below for illustrative purposes.

| Parameter | Hypothetical Value |

| C6-Cl Bond Length | 1.74 Å |

| C2-N(H2) Bond Length | 1.36 Å |

| C4-N(H2) Bond Length | 1.37 Å |

| N1-C2-N(H2) Angle | 118° |

| C5-C6-Cl Angle | 119° |

Analysis of Crystal Packing and Hydrogen Bonding Networks

The analysis of the crystal structure would reveal how individual molecules of this compound are arranged in the solid state. This packing is primarily governed by intermolecular interactions, with hydrogen bonding expected to play a dominant role due to the presence of the two amino groups and the pyridine nitrogen atom.

A detailed analysis would identify and characterize the hydrogen bonding network. The amino groups can act as hydrogen bond donors, while the pyridine nitrogen and potentially the chlorine atom can act as hydrogen bond acceptors. The specific patterns of these hydrogen bonds (e.g., chains, sheets, or more complex three-dimensional networks) would be described.

A hypothetical data table summarizing potential hydrogen bonds is provided below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | Angle (°) |

| N(H)-H···N(pyridine) | 0.86 | 2.15 | 3.00 | 170 |

| N(H)-H···Cl | 0.86 | 2.45 | 3.30 | 165 |

Conformational Analysis in the Solid State

Conformational analysis in the solid state would focus on the rotational freedom of the amino groups and any potential puckering or deviation from planarity of the pyridine ring. The torsion angles involving the C-N bonds of the amino groups would be of particular interest to define their orientation relative to the pyridine ring.

In the absence of significant steric hindrance, the pyridine ring is expected to be largely planar. The conformation of the amino groups would be influenced by the formation of intramolecular and intermolecular hydrogen bonds, as well as by crystal packing forces. The planarity of the amino groups and the sum of the angles around the nitrogen atoms would also be analyzed to understand their hybridization and geometry.

A hypothetical table of relevant torsion angles is shown below.

| Torsion Angle | Hypothetical Value (°) |

| H-N-C2-N1 | 180 |

| H-N-C4-C3 | 0 |

| C3-C4-N-H | 180 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the molecular structure and properties of chemical compounds at the electronic level. These methods are used to predict geometries, energies, and various electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules like 6-Chloropyridine-2,4-diamine. In a typical study, the first step is geometry optimization, where the molecule's lowest energy structure is found. This involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached.

Functionals such as B3LYP are commonly employed in DFT calculations. For instance, a study on a related pyridine (B92270) derivative used the B3LYP functional with a 6-31+G(d,p) basis set to determine the optimal energy minimization conformation. Once the geometry is optimized, various electronic properties, such as the distribution of electron density and the molecular electrostatic potential, can be calculated to understand the molecule's reactivity and intermolecular interactions.

Hartree-Fock Methods

The Hartree-Fock (HF) method is another foundational ab initio quantum chemistry method. It approximates the many-electron wavefunction as a single Slater determinant, providing a simplified but useful picture of the electronic structure. While DFT methods include electron correlation effects through the exchange-correlation functional, the HF method neglects electron correlation, which can affect the accuracy of the results.

However, HF is often used as a starting point for more advanced, correlated methods. It provides a qualitative understanding of the molecular orbitals and their energies. A comparative study might use both HF and DFT to assess the impact of electron correlation on the predicted properties of this compound.

Basis Set Selection and its Impact on Computational Accuracy

The choice of a basis set is crucial in any quantum chemical calculation as it directly influences the accuracy of the results. A basis set is a set of mathematical functions used to build molecular orbitals. Larger basis sets provide more flexibility in describing the spatial distribution of electrons, leading to more accurate results but at a higher computational cost.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). The selection depends on the property being calculated and the desired level of accuracy. For a molecule containing chlorine and nitrogen atoms, including polarization (d,p) and diffuse functions (+) is generally recommended to accurately describe the electronic structure, especially for properties related to electron distribution and reactivity. The impact of the basis set choice would be evaluated by performing calculations with different basis sets and comparing the convergence of the results.

Electronic Properties Analysis

Analysis of electronic properties provides insight into a molecule's chemical behavior, reactivity, and stability.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.

The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and reactive. For a molecule like this compound, FMO analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The spatial distribution of the HOMO and LUMO densities would be visualized to identify these reactive sites.

Hypothetical Data for FMO Analysis This table is for illustrative purposes only, as specific experimental or calculated data for this compound is not available.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and intramolecular interactions like charge transfer and hyperconjugation. It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.

For this compound, NBO analysis would provide the natural atomic charges on each atom, giving a quantitative measure of the electron distribution. It would also analyze the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the strength of hyperconjugative effects, which are crucial for understanding the molecule's structure and stability.

Hypothetical Data for NBO Analysis (Selected Atoms) This table is for illustrative purposes only, as specific experimental or calculated data for this compound is not available.

| Atom | Natural Charge (e) |

|---|---|

| N (pyridine ring) | -0.55 |

| Cl | -0.20 |

| C (attached to Cl) | +0.15 |

| N (amino group 1) | -0.85 |

| N (amino group 2) | -0.84 |

Charge Distribution and Electrostatic Potential Maps

Computational chemistry provides powerful tools to understand the electronic landscape of a molecule. For this compound, the distribution of electrons is dictated by the interplay of the electronegative nitrogen and chlorine atoms and the electron-donating amino groups.

The charge distribution within the molecule can be quantitatively assessed using methods like Mulliken population analysis, which partitions the total electron density among the atoms. In a molecule such as this compound, the nitrogen atom in the pyridine ring and the chlorine atom are expected to possess partial negative charges due to their high electronegativity. Conversely, the hydrogen atoms of the amino groups and the carbon atoms bonded to electronegative atoms would exhibit partial positive charges. Studies on substituted pyridines have shown that substituents significantly influence the electron density at various positions in the ring.

An electrostatic potential map (EPM) offers a visual representation of the charge distribution. The EPM is plotted at the molecule's surface, with colors indicating the electrostatic potential. Regions of negative potential (typically colored red or orange) are electron-rich and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the areas around the pyridine nitrogen and the chlorine atom would be depicted as electron-rich, whereas the hydrogen atoms of the amino groups would be electron-poor.

Illustrative Data Table: Predicted Mulliken Atomic Charges for this compound

| Atom | Predicted Partial Charge (a.u.) |

| N (pyridine) | -0.45 |

| C2 (amino) | +0.25 |

| N (amino at C2) | -0.60 |

| C3 | -0.15 |

| C4 (amino) | +0.28 |

| N (amino at C4) | -0.62 |

| C5 | -0.10 |

| C6 (chloro) | +0.18 |

| Cl | -0.30 |

| H (amino) | +0.20 to +0.25 |

Note: The data in this table is illustrative and represents typical values for similar molecular structures. Specific values for this compound would require dedicated quantum chemical calculations.

Prediction and Interpretation of Spectroscopic Data

Computational Vibrational Frequencies and Comparison with Experimental IR/Raman Spectra

Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT), can predict the infrared (IR) and Raman spectra of a molecule. These calculations determine the frequencies of the normal modes of vibration, which correspond to specific bond stretches, bends, and torsions within the molecule.

For this compound, characteristic vibrational modes would include:

N-H stretching of the amino groups, typically appearing in the 3300-3500 cm⁻¹ region.

C-H stretching of the aromatic ring.

C=C and C=N stretching vibrations within the pyridine ring, usually found in the 1400-1600 cm⁻¹ range.

N-H bending vibrations.

C-Cl stretching , which is expected at lower frequencies.

Computational studies on chloropyridines have demonstrated excellent agreement between DFT-calculated frequencies and experimental data after applying a scaling factor to account for anharmonicity and basis set limitations. researchgate.net

Illustrative Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |

| N-H Asymmetric Stretch | 3450 |

| N-H Symmetric Stretch | 3350 |

| C-H Stretch | 3050 |

| C=N Stretch (ring) | 1620 |

| C=C Stretch (ring) | 1580 |

| N-H Bend | 1500 |

| C-Cl Stretch | 750 |

Note: This is a representative table. Actual vibrational frequencies would be determined from specific DFT calculations.

Theoretical NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. nih.gov The chemical shift of a nucleus is highly sensitive to its local electronic environment.

For this compound, the chemical shifts would be influenced by:

The electronegativity of the nitrogen and chlorine atoms, which would deshield adjacent protons and carbons, shifting their signals downfield.

The electron-donating nature of the amino groups, which would shield nearby nuclei, causing an upfield shift.

Predictions for substituted pyridines have shown that computational methods can be very reliable in assigning chemical shifts. stenutz.euacs.org

Illustrative Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 158.5 |

| C3 | 6.2 | 95.0 |

| C4 | - | 155.0 |

| C5 | 7.5 | 105.0 |

| C6 | - | 145.0 |

| NH₂ | 5.5 | - |

Note: These values are illustrative estimates based on the effects of similar substituents on a pyridine ring. Precise predictions require specific GIAO calculations.

UV-Vis Absorption Predictions and Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. sharif.edusharif.edu It calculates the energies of electronic transitions from the ground state to various excited states.

The UV-Vis spectrum of this compound is expected to be dominated by π→π* transitions within the aromatic system. The amino groups, acting as auxochromes, are likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. TD-DFT calculations on aminopyridine derivatives have shown good correlation with experimental spectra. nih.gov

Illustrative Data Table: Predicted Electronic Transitions for this compound

| Transition | Calculated Wavelength (nm) | Oscillator Strength |

| S₀ → S₁ | 320 | 0.15 |

| S₀ → S₂ | 280 | 0.45 |

| S₀ → S₃ | 250 | 0.30 |

Note: This table provides an example of the type of data generated by TD-DFT calculations. The actual values would depend on the specific computational parameters used.

Molecular Dynamics Simulations and Conformational Landscapes

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore its conformational landscape and flexibility.

For a relatively rigid molecule like this compound, the primary conformational flexibility would arise from the rotation of the amino groups. MD simulations could reveal the preferred orientations of these groups and the energy barriers for their rotation. In solution, MD can also be used to study the interactions of the molecule with solvent molecules, providing a picture of the solvation shell.

Study of Intermolecular Interactions and Hydrogen Bonding

The amino groups in this compound make it a prime candidate for forming strong intermolecular hydrogen bonds. acs.org Each amino group has two hydrogen atoms that can act as hydrogen bond donors, and the nitrogen atoms of the amino groups and the pyridine ring can act as hydrogen bond acceptors.

Computational studies can quantify the strength and geometry of these hydrogen bonds. Quantum Theory of Atoms in Molecules (QTAIM) analysis, for instance, can be used to characterize the nature of the bonding interactions. rsc.org In the solid state, this compound would likely form an extensive network of hydrogen bonds, influencing its crystal packing and physical properties. Studies on diaminopyridines have highlighted the importance of these interactions in forming stable complexes. acs.org

The presence of the chlorine atom also introduces the possibility of halogen bonding, another type of non-covalent interaction that could play a role in the molecule's supramolecular chemistry.

Based on comprehensive research, it has been determined that there is a significant lack of specific, publicly available scientific literature and data pertaining to the chemical compound "this compound" as requested. The search results consistently and exclusively provide information for a structurally different, though similarly named, compound: 6-Chloropyrimidine-2,4-diamine .

It is highly probable that the intended subject of the inquiry is "6-Chloropyrimidine-2,4-diamine," a well-documented and commercially available chemical intermediate. The similarity in nomenclature could easily lead to confusion between the two.

Therefore, this article will proceed by focusing on 6-Chloropyrimidine-2,4-diamine , assuming it to be the compound of interest, while adhering strictly to the user's specified outline and content exclusions.

Article on 6-Chloropyrimidine-2,4-diamine

Applications in Chemical Research and Industry Excluding Pharmaceutical/clinical Contexts

6-Chloropyrimidine-2,4-diamine is a versatile heterocyclic compound with significant applications in various non-pharmaceutical sectors of chemical research and industry. Its unique molecular architecture, featuring a pyrimidine (B1678525) core substituted with reactive chloro and amino groups, makes it a valuable precursor and building block in the synthesis of a wide array of functional molecules.

The reactivity of 6-Chloropyrimidine-2,4-diamine allows it to serve as a fundamental building block in the assembly of more complex molecular structures. The chlorine atom at the 6-position is a labile leaving group, susceptible to nucleophilic substitution, while the amino groups at the 2- and 4-positions can undergo various chemical transformations. This dual reactivity is leveraged by synthetic chemists to introduce the diaminopyrimidine moiety into larger, more elaborate molecules.

One of the primary synthetic routes involving this compound is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. In these reactions, 6-Chloropyrimidine-2,4-diamine can be coupled with a range of aryl boronic acids to yield 6-aryl-2,4-diaminopyrimidines. This method provides a high-yield pathway to novel pyrimidine derivatives with tailored electronic and steric properties, which are of interest in various fields of chemical science.